molecular formula C7H6BrClZn B14884442 3-Chloro-4-methylphenylZinc bromide

3-Chloro-4-methylphenylZinc bromide

Cat. No.: B14884442
M. Wt: 270.9 g/mol
InChI Key: FUWGADLCEVMOAG-UHFFFAOYSA-M
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Description

3-Chloro-4-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylphenylZinc bromide can be synthesized through the reaction of 3-chloro-4-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:

3-Chloro-4-methylbromobenzene+Zn3-Chloro-4-methylphenylZinc bromide\text{3-Chloro-4-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-Chloro-4-methylbromobenzene+Zn→3-Chloro-4-methylphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-4-methylphenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biomolecules for studying biological pathways and interactions.

    Medicine: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the organozinc compound to the aryl halide. This process, known as transmetalation, is followed by reductive elimination to form the desired biaryl product. The key steps are:

Comparison with Similar Compounds

Similar Compounds

  • 3-ChlorophenylZinc bromide
  • 4-MethylphenylZinc bromide
  • 3-Bromo-4-methylphenylZinc chloride

Uniqueness

3-Chloro-4-methylphenylZinc bromide is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C7H6BrClZn

Molecular Weight

270.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-methylbenzene-5-ide

InChI

InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

FUWGADLCEVMOAG-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=[C-]C=C1)Cl.[Zn+]Br

Origin of Product

United States

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